molecular formula C13H9Cl2N3O2 B2947927 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide CAS No. 940062-26-0

N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B2947927
CAS No.: 940062-26-0
M. Wt: 310.13
InChI Key: LKSNAGMUEYRBPX-REZTVBANSA-N
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Description

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 3,5-dichloro-2-hydroxybenzaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .

Preparation Methods

The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, and the resulting product is then filtered, washed, and dried .

Chemical Reactions Analysis

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is similar to other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-pyridinylmethylene]isonicotinohydrazide

These compounds share similar structural features and chemical properties but differ in their substituents, which can influence their reactivity and biological activities .

Properties

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-10-5-9(12(19)11(15)6-10)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSNAGMUEYRBPX-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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